4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide
Overview
Description
4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide is an organic compound with a complex structure that includes a pyrrole ring, a methylbenzoyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide typically involves the reaction of 2-methylbenzoyl chloride with 1H-pyrrole-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(2-methylbenzamido) benzoic acid: Shares the methylbenzoyl group but differs in the rest of the structure.
2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another complex organic compound with a benzoyl group.
Uniqueness
4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrole ring substituted with a 2-methylbenzoyl group and a carbohydrazide moiety, suggests various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
- IUPAC Name : this compound
- Chemical Formula : C13H12N2O2
- CAS Number : 477858-85-8
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways within cells. This modulation can lead to significant biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to the pyrrole structure. For instance, derivatives of pyrrole have shown promising results against various cancer cell lines. A study reported that certain pyrrole derivatives exhibited significant antiproliferative activity against breast cancer cell lines (MDA-MB-435 and MDA-MB-468), with growth inhibition rates reaching up to 62.46% at a concentration of 10 µM .
Compound | Cancer Cell Line | Growth Inhibition (%) |
---|---|---|
8f | MDA-MB-435 | 62.46 |
8f | MDA-MB-468 | 40.24 |
This highlights the potential of this compound and its derivatives in anticancer drug development.
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been investigated for anti-inflammatory effects. The presence of the hydrazide functional group is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies indicate that pyrrole derivatives can exhibit bactericidal and fungicidal activities, making them promising candidates for developing new antimicrobial agents .
Case Studies
- In Vitro Studies : A series of pyrrole derivatives were synthesized and tested against a panel of cancer cell lines through the National Cancer Institute (NCI) Developmental Therapeutics Program. The results indicated that several compounds exhibited significant cytotoxicity, suggesting that modifications on the pyrrole ring can enhance biological activity .
- Computational Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. These studies provide insights into its mechanism of action and help identify potential pathways for therapeutic intervention .
Properties
IUPAC Name |
4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-2-3-5-10(8)12(17)9-6-11(15-7-9)13(18)16-14/h2-7,15H,14H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEXUNOVRMNPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191752 | |
Record name | 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477858-85-8 | |
Record name | 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477858-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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